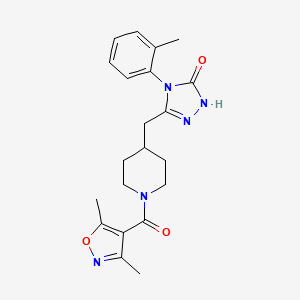

3-((1-(3,5-dimethylisoxazole-4-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one

Description

Properties

IUPAC Name |

3-[[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]methyl]-4-(2-methylphenyl)-1H-1,2,4-triazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N5O3/c1-13-6-4-5-7-17(13)26-18(22-23-21(26)28)12-16-8-10-25(11-9-16)20(27)19-14(2)24-29-15(19)3/h4-7,16H,8-12H2,1-3H3,(H,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRRGCEOFMRCGPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=NNC2=O)CC3CCN(CC3)C(=O)C4=C(ON=C4C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-((1-(3,5-dimethylisoxazole-4-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one” typically involves multiple steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.

Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction using piperidine and a suitable leaving group.

Attachment of the Isoxazole Moiety: The isoxazole moiety can be attached through a condensation reaction with 3,5-dimethylisoxazole-4-carboxylic acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.

Reduction: Reduction reactions can occur at the triazole ring, leading to the formation of dihydrotriazoles.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the isoxazole moiety.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Ammonia, amines.

Major Products Formed

Oxidation Products: Oxidized derivatives of the piperidine ring.

Reduction Products: Dihydrotriazoles.

Substitution Products: Substituted isoxazole derivatives.

Scientific Research Applications

Chemistry

The compound is used as a building block in the synthesis of more complex molecules due to its versatile functional groups.

Biology

In biological research, the compound may be studied for its potential as an enzyme inhibitor or receptor ligand.

Medicine

The compound could be investigated for its pharmacological properties, including antimicrobial, antifungal, and anticancer activities.

Industry

In the industrial sector, the compound might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “3-((1-(3,5-dimethylisoxazole-4-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one” involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of Compound X with structurally related compounds, focusing on substitutions, molecular properties, and biological activities.

Table 1: Structural and Pharmacological Comparison

Key Findings and Trends

Triazolone Core :

- The 1,2,4-triazol-5(4H)-one moiety is a common pharmacophore in antifungal, anticonvulsant, and antiemetic agents. Substitutions at the 3- and 4-positions dictate target specificity .

Metabolic Stability: The 3,5-dimethylisoxazole group may reduce oxidative metabolism compared to unsubstituted heterocycles . Target Binding: Piperidine-linked substituents (as in Compound X) favor interactions with enzymes or receptors requiring extended hydrophobic pockets, contrasting with morpholino groups in aprepitant derivatives .

Biological Activity: Anticonvulsant triazolones (e.g., Compound 50) prioritize alkoxyaryl substituents for potency in the maximal electroshock (MES) test . Antifungal analogs rely on difluorophenyl or triazole groups for CYP51 binding .

Challenges and Contradictions

- Activity Prediction : While Compound X shares features with anticonvulsant and antifungal agents, its exact biological profile remains unverified. For example, the 3,5-dimethylisoxazole group could either enhance antifungal activity (via CYP51 interaction) or induce off-target effects .

- Synthetic Complexity : The piperidine-isoxazole linkage in Compound X may pose synthetic challenges compared to simpler derivatives like Compound 50 .

Biological Activity

The compound 3-((1-(3,5-dimethylisoxazole-4-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 399.4 g/mol. The structure features a piperidine ring linked to a triazole moiety, which is known for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C20H22N5O3 |

| Molecular Weight | 399.4 g/mol |

| CAS Number | 2034363-46-5 |

| Density | N/A |

| Melting Point | N/A |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Formation of the Piperidine Derivative : The reaction of 3,5-dimethylisoxazole with piperidin-4-ol under basic conditions.

- Coupling with Triazole : Subsequent coupling reactions to introduce the triazole moiety.

These methods require careful control of reaction conditions to optimize yields and purity.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

Anticancer Activity

Preliminary studies have shown that derivatives of this compound can inhibit cancer cell proliferation. For instance, compounds structurally similar to it have demonstrated cytotoxic effects against various cancer cell lines, including colon cancer cells .

Neuropharmacological Effects

The compound interacts with neuropeptide Y receptors, which are implicated in several physiological processes. Binding affinity studies revealed low micromolar affinities to neuropeptide Y receptors, suggesting its potential as a lead compound for drug development targeting these pathways.

Antimicrobial Properties

The presence of the isoxazole ring in the structure contributes to its antimicrobial properties. Compounds that share structural features with this molecule have shown effectiveness against various microbial strains.

The mechanism by which this compound exerts its biological effects involves:

- Receptor Modulation : Binding to specific receptors (e.g., neuropeptide Y receptors) alters cellular signaling pathways.

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cancer progression or microbial growth.

Case Studies

A recent study evaluated the anticancer properties of related compounds in vitro. The results indicated that these compounds could induce apoptosis in cancer cells while exhibiting low toxicity towards normal cells. The mechanism was linked to the inhibition of key metabolic pathways essential for tumor growth .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.